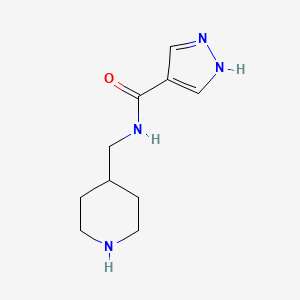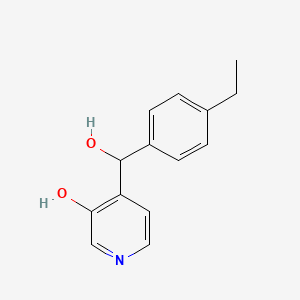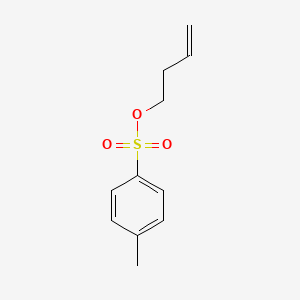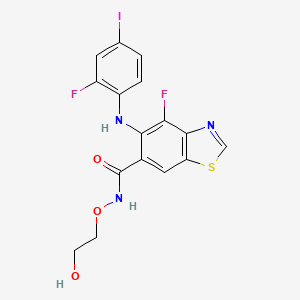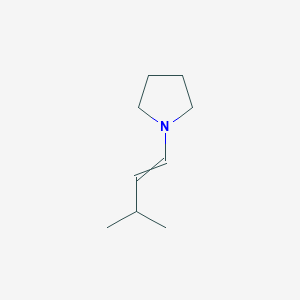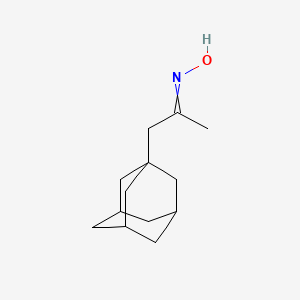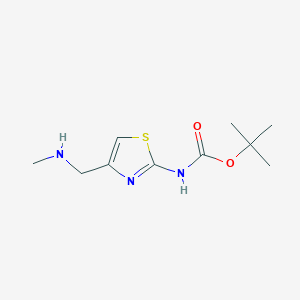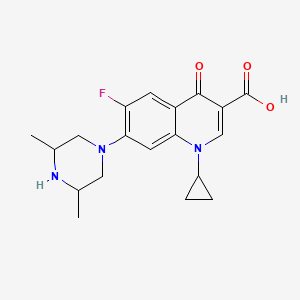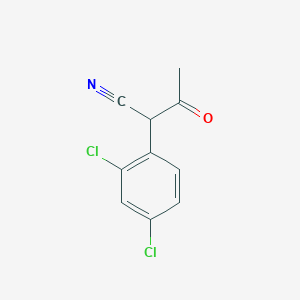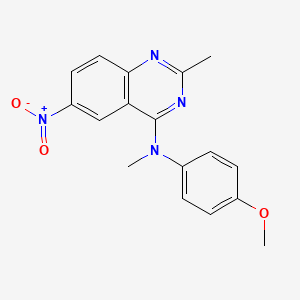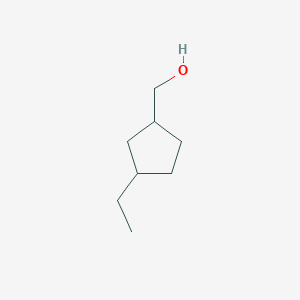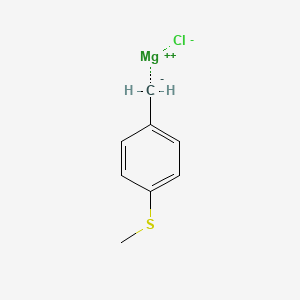
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is an organomagnesium compound used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF can be synthesized through the reaction of p-methylthiobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:
p-Methylthiobenzyl chloride+Mg→p-Methylthiobenzyl magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to ensure the complete conversion of the starting materials.
化学反应分析
Types of Reactions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals.
科学研究应用
Chemistry
In chemistry, 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology
In biological research, this compound is used to synthesize molecules that can act as intermediates in the study of biochemical pathways. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. These intermediates are crucial in the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its ability to form strong carbon-carbon bonds makes it valuable in the synthesis of durable and stable materials.
作用机制
The mechanism of action of 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is the key to its effectiveness in forming new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals.
Conclusion
This compound is a versatile and valuable compound in organic synthesis. Its ability to form strong carbon-carbon bonds makes it essential in the development of new materials, drugs, and chemicals. Its unique properties and reactivity make it a crucial tool in both academic research and industrial applications.
属性
分子式 |
C8H9ClMgS |
|---|---|
分子量 |
196.98 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-4-methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C8H9S.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XDHAGOAQPRECFA-UHFFFAOYSA-M |
规范 SMILES |
CSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
